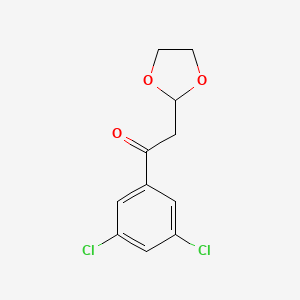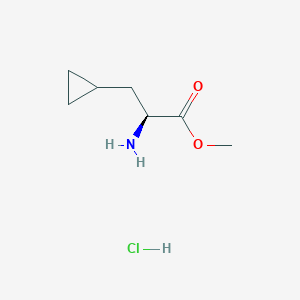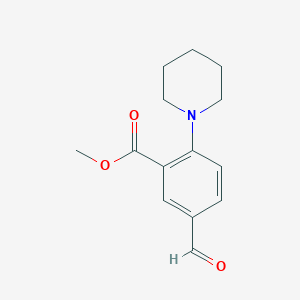
5-Oxo-5,6-dihydro-1,6-Naphthyridin-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1354555-25-1 . Its IUPAC name is 5-hydroxy-1,6-naphthyridine-2-carboxylic acid . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives, which include 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid, have been extensively studied . The synthesis strategies involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular weight of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is 190.16 . The InChI code for this compound is 1S/C9H6N2O3/c12-8-5-1-2-7 (9 (13)14)11-6 (5)3-4-10-8/h1-4H, (H,10,12) (H,13,14) .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives, including 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid, has been explored with various reagents . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .Physical and Chemical Properties Analysis
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
1,6-Naphthyridine, zu denen auch „5-Oxo-5,6-dihydro-1,6-Naphthyridin-2-carbonsäure“ gehört, haben sich als wirksam gegen Krebs erwiesen . Sie wurden auf ihre Wirkungen auf verschiedene Krebszelllinien untersucht . Die Struktur-Wirkungs-Beziehung (SAR) sowie molekulare Modellierungsstudien wurden verwendet, um die Antitumoraktivität mit 1,6-Naphthyridinen zu korrelieren .
Anti-HIV-Aktivität
1,6-Naphthyridine haben sich auch als wirksam gegen das humane Immundefizienzvirus (HIV) erwiesen . Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente.
Antibakterielle Eigenschaften
Diese Verbindungen haben antibakterielle Aktivitäten gezeigt , die bei der Entwicklung neuer Antibiotika oder anderer Arten von antimikrobiellen Mitteln hilfreich sein könnten.
Analgetische Eigenschaften
1,6-Naphthyridine haben sich als schmerzlindernd (analgetisch) erwiesen . Dies könnte möglicherweise zur Entwicklung neuer Schmerzmittel führen.
Entzündungshemmende Eigenschaften
Diese Verbindungen haben sich auch als entzündungshemmend erwiesen , was bei der Behandlung verschiedener entzündlicher Erkrankungen hilfreich sein könnte.
Antioxidative Eigenschaften
1,6-Naphthyridine haben sich als antioxidativ erwiesen . Antioxidantien sind Substanzen, die Schäden an Zellen, die durch freie Radikale, instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert, verhindern oder verlangsamen können.
Verwendung bei der Synthese von Amiden
Substituierte Amide der 2-Styrylnicotinsäure wurden durch Kondensation von 2-Methylnicotinsäurearylamiden mit Benzaldehyd erhalten . Diese werden bei Erhitzen in Polyphosphorsäure zu 5-Oxo-5,6,7,8-Tetrahydro-1,6-Naphthyridin-Derivaten cyclisiert .
Verwendung in PARP-Inhibitoren
Poly-ADP-Ribosyl-Polymerase (PARP)-Inhibitoren haben die Zulassung in der Onkologie für Tumoren mit Defekten der homologen Rekombination, einschließlich BRCA-Mutation, erhalten . „this compound“ könnte möglicherweise bei der Entwicklung dieser Inhibitoren verwendet werden.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
It is known that 1,6-naphthyridines, the class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
The mode of action of 1,6-naphthyridines is generally attributed to their ability to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of activities associated with 1,6-naphthyridines, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the broad range of pharmacological activities associated with 1,6-naphthyridines, it can be inferred that this compound could have multiple effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription. By binding to the active site of these enzymes, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid can disrupt their normal function, leading to the inhibition of cell proliferation . Additionally, this compound interacts with proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. Furthermore, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of topoisomerases, which prevents the unwinding of DNA necessary for replication and transcription. This compound also binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that result in changes in gene expression . Additionally, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid can inhibit the activity of certain kinases, further affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is involved in several metabolic pathways. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can have different biological activities and contribute to the overall effects of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid . Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, further influencing cellular processes.
Transport and Distribution
Within cells and tissues, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is transported and distributed through various mechanisms. This compound can be taken up by cells via specific transporters and binding proteins, which facilitate its entry into the cytoplasm. Once inside the cell, 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid can localize to different cellular compartments, depending on its interactions with other biomolecules . These transport and distribution mechanisms are crucial for the compound’s biological activity.
Subcellular Localization
The subcellular localization of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid plays a significant role in its activity and function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The localization of 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid involves the condensation of 2-cyanopyridine with malonic acid followed by decarboxylation and oxidation.", "Starting Materials": [ "2-cyanopyridine", "malonic acid", "sodium ethoxide", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-cyanopyridine with malonic acid in the presence of sodium ethoxide to form 5-cyano-4,5-dihydro-2-methyl-1,3-thiazole-4-carboxylic acid.", "Step 2: Decarboxylation of the intermediate product in the presence of sodium hydroxide to form 5-cyano-4,5-dihydro-2-methyl-1,3-thiazole.", "Step 3: Oxidation of the intermediate product with hydrogen peroxide to form 5-Oxo-5,6-dihydro-1,6-naphthyridine-2-carboxylic acid." ] } | |
CAS-Nummer |
1354555-25-1 |
Molekularformel |
C9H6N2O3 |
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
5-oxo-6H-1,6-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-1-2-7(9(13)14)11-6(5)3-4-10-8/h1-4H,(H,10,12)(H,13,14) |
InChI-Schlüssel |
LHEFMWJEBKLQGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O |
Kanonische SMILES |
C1=CC(=NC2=C1C(=O)NC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1456281.png)




![N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1456290.png)




